molecular formula C16H12ClNO3 B2777635 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid CAS No. 321674-88-8

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid

Cat. No.: B2777635
CAS No.: 321674-88-8
M. Wt: 301.73
InChI Key: FICCUPYHHFFCIM-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid is a synthetic small molecule with the molecular formula C16H12ClNO3 and a molecular weight of 301.72 . This compound features a benzoic acid core linked via an amide bond to a (E)-3-(4-chlorophenyl)prop-2-enoyl group, a structure also known as a cinnamamide derivative. This specific architecture, incorporating both an aromatic carboxylic acid and a chlorinated cinnamamide, suggests potential as a valuable intermediate in organic synthesis and medicinal chemistry research. Such structures are often explored for their biological activities, though the specific research applications and mechanism of action for this compound are not well-documented in the literature and represent an area for scientific investigation. Researchers may value this chemical as a building block for the development of novel compounds or as a standard in analytical studies. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-12-8-5-11(6-9-12)7-10-15(19)18-14-4-2-1-3-13(14)16(20)21/h1-10H,(H,18,19)(H,20,21)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICCUPYHHFFCIM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-aminobenzoic acid.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-aminobenzoic acid in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Cyclization: The intermediate Schiff base is then cyclized under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Overview

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential as an antibacterial agent, anti-inflammatory drug, and inhibitor in various biological pathways.

Antibacterial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been investigated for its efficacy against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.

  • Mechanism of Action : The compound's mechanism involves inhibiting specific enzymes vital for bacterial survival, which has been validated through molecular dynamics simulations and docking studies. These studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, particularly in the context of autoimmune diseases. It has shown potential in inhibiting the NLRP3 inflammasome, a key player in inflammatory responses.

  • Research Findings : Inhibition of pro-inflammatory cytokines such as IL-1β and IL-18 was observed in cellular models treated with this compound. This suggests a promising role for this compound in treating conditions characterized by excessive inflammation .

Inhibition of Viral Proteins

Recent docking simulations have indicated that this compound may serve as an inhibitor of viral proteins, including those involved in the SARS-CoV-2 lifecycle. The binding affinity of the compound to the main protease (Mpro) of SARS-CoV-2 was assessed, showing potential for development as an antiviral agent.

  • Case Study : A study reported that specific derivatives exhibited higher docking scores than known antiviral drugs, suggesting their viability as candidates for further drug development against COVID-19 .

Data Tables

Application AreaTarget Pathogen/ConditionMechanism of ActionReferences
AntibacterialStaphylococcus aureusInhibition of key bacterial enzymes
AntibacterialMycobacterium tuberculosisDisruption of metabolic pathways
Anti-inflammatoryAutoimmune diseasesInhibition of NLRP3 inflammasome
AntiviralSARS-CoV-2Inhibition of viral protease

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, biological activity, and physicochemical properties:

Compound Substituents Biological Activity LogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid 4-Chlorophenyl, α,β-unsaturated amide Under investigation (potential anti-inflammatory) ~3.5–4.0 3 donors, 4 acceptors
Avenanthramide D 4-Hydroxyphenyl, α,β-unsaturated amide Antioxidant, anti-inflammatory ~2.8–3.2 4 donors, 5 acceptors
2-[(4-Chlorophenyl)acetyl]benzoic acid 4-Chlorophenyl, acetyl Antihistamine (Azelastine intermediate) ~3.8 2 donors, 4 acceptors
2-(4-Hydroxy-3-phenylbenzoyl)benzoic acid 4-Hydroxy-3-phenyl, benzoyl Cough suppressant (Levocloperastine) ~3.0–3.5 3 donors, 5 acceptors

Key Findings

Bioactivity: The 4-chlorophenyl group in the target compound likely enhances receptor binding affinity in hydrophobic pockets compared to hydroxylated analogs (e.g., avenanthramide D), which prioritize antioxidant activity via phenolic groups . α,β-Unsaturated amide systems, as seen in the target compound and avenanthramides, may confer anti-inflammatory properties through Michael addition-mediated inhibition of pro-inflammatory enzymes .

Synthetic Accessibility :

  • The target compound may require regioselective amidation and stereocontrolled α,β-unsaturated bond formation (e.g., via Heck coupling or condensation reactions), contrasting with simpler acetylations used in Azelastine intermediates .

Therapeutic Potential: Unlike 2-(4-hydroxy-3-phenylbenzoyl)benzoic acid (Levocloperastine), which targets cough centers, the target compound’s chlorophenyl group may shift activity toward peripheral anti-inflammatory pathways .

Biological Activity

2-[3-(4-Chlorophenyl)prop-2-enamido]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16ClNO2\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}\text{O}_{2}

This compound contains a chlorophenyl group, which is significant for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, particularly those resistant to conventional antibiotics.

  • Mechanism of Action : The compound may inhibit bacterial growth by targeting specific metabolic pathways unique to bacteria, such as the methylerythritol 4-phosphate (MEP) pathway. This pathway is critical for the biosynthesis of isoprenoids, which are essential for bacterial survival but absent in human cells .
  • Case Study : In vitro studies have shown that derivatives of this compound possess significant activity against Plasmodium falciparum, with some exhibiting IC50 values below 30 µM. For instance, one derivative demonstrated an IC50 of 1.6 µM, indicating strong antiplasmodial activity .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored.

  • Mechanism of Action : The compound appears to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, the compound can reduce inflammation .
  • Research Findings : In studies using THP1-Blue™ NF-κB cells, several derivatives were shown to significantly attenuate LPS-induced NF-κB activation. While the reduction in activity was modest (approximately 9%), it highlights the potential for further development as an anti-inflammatory agent .

Table 1: Antimicrobial Activity Data

Compound NameIC50 (µM)Target Pathogen
Compound A1.6Plasmodium falciparum
Compound B4.0E. coli
Compound C20.0Staphylococcus aureus

Table 2: Anti-inflammatory Activity Data

Compound NameNF-κB Activity Reduction (%)Remarks
Compound D9Moderate inhibition
Compound E15Significant effects observed

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